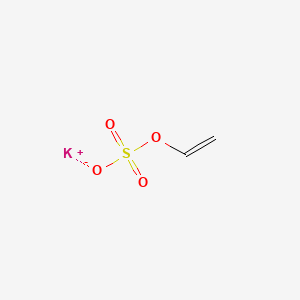![molecular formula C13H14N2O3S B3422615 5-((6-methylbenzo[d]thiazol-2-yl)amino)-5-oxopentanoic acid CAS No. 261505-38-8](/img/structure/B3422615.png)
5-((6-methylbenzo[d]thiazol-2-yl)amino)-5-oxopentanoic acid
Übersicht
Beschreibung
5-((6-methylbenzo[d]thiazol-2-yl)amino)-5-oxopentanoic acid is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Zukünftige Richtungen
The future directions for the research on “5-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid” and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of more potent biologically active benzothiazole-based drugs .
Biochemische Analyse
Biochemical Properties
5-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as tyrosinase, where it exhibits inhibitory behavior . This interaction is significant as it can influence the enzyme’s activity, potentially leading to changes in metabolic pathways. Additionally, the compound’s interaction with proteins and other biomolecules can affect their structure and function, further impacting biochemical processes.
Cellular Effects
The effects of 5-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid on various cell types and cellular processes are profound. It has been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines such as HeLa and A549 . These effects are mediated through the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism. By altering these fundamental processes, the compound can significantly impact cell function and viability.
Molecular Mechanism
At the molecular level, 5-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to interact with enzymes and proteins at the molecular level is key to its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 5-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic functions . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
5-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other critical processes. The compound’s role in metabolic pathways underscores its potential as a modulator of cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biological effects. Understanding the transport and distribution mechanisms is essential for predicting the compound’s behavior in biological systems.
Subcellular Localization
The subcellular localization of 5-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid is a critical factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, influencing cellular processes at the subcellular level.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-methylbenzo[d]thiazol-2-yl)amino)-5-oxopentanoic acid typically involves multiple steps. One common method includes the reaction of 6-methylbenzothiazole with an appropriate amino acid derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
5-((6-methylbenzo[d]thiazol-2-yl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
5-((6-methylbenzo[d]thiazol-2-yl)amino)-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-((6-methylbenzo[d]thiazol-2-yl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-6-methylbenzothiazole: Known for its antimicrobial properties.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Explored for their anti-inflammatory activities.
Uniqueness
5-((6-methylbenzo[d]thiazol-2-yl)amino)-5-oxopentanoic acid stands out due to its unique combination of a benzothiazole moiety with an amino acid derivative, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
5-[(6-methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-8-5-6-9-10(7-8)19-13(14-9)15-11(16)3-2-4-12(17)18/h5-7H,2-4H2,1H3,(H,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEYIQNGPRGYDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501200131 | |
| Record name | 5-[(6-Methyl-2-benzothiazolyl)amino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261505-38-8 | |
| Record name | 5-[(6-Methyl-2-benzothiazolyl)amino]-5-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261505-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(6-Methyl-2-benzothiazolyl)amino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Trifluoromethoxy)phenyl]acrylamide](/img/structure/B3422545.png)












